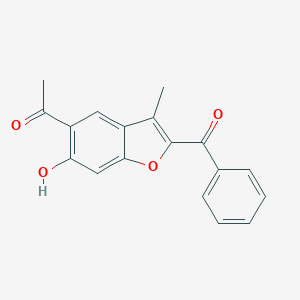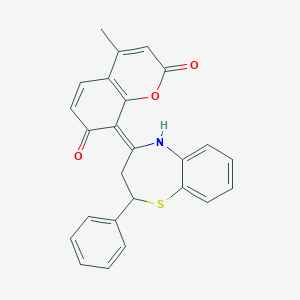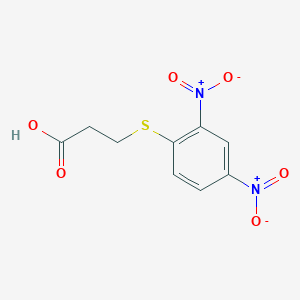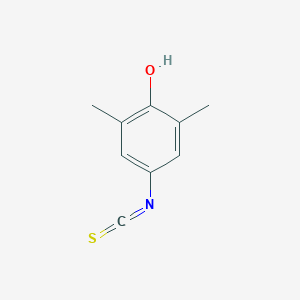![molecular formula C26H29N3O4 B304761 N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B304761.png)
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide is a compound used in scientific research for its potential therapeutic effects. It is a small molecule inhibitor of a protein kinase called PAK4, which is involved in various cellular processes such as cell proliferation, migration, and survival.
作用機序
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide inhibits PAK4 by binding to its ATP-binding site. PAK4 is a serine/threonine protein kinase that regulates various cellular processes by phosphorylating downstream targets. Inhibition of PAK4 by N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide leads to reduced phosphorylation of downstream targets, which results in the observed effects on cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide has been shown to reduce cell proliferation, migration, and survival in various cancer cell lines. It has also been shown to affect the cytoskeleton, cell adhesion, and cell polarity. These effects are likely due to the inhibition of PAK4, which is involved in these cellular processes.
実験室実験の利点と制限
One advantage of using N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide in lab experiments is its specificity for PAK4. This allows researchers to study the effects of PAK4 inhibition without affecting other protein kinases. One limitation is the potential for off-target effects, which can occur with any small molecule inhibitor. Another limitation is the need for further studies to determine the optimal dosage and treatment regimen.
将来の方向性
For research on N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide include studies on its effects in animal models of cancer. This will provide more information on its potential as a therapeutic agent. Other future directions include the development of more potent and selective PAK4 inhibitors, as well as the identification of biomarkers that can predict response to PAK4 inhibition.
合成法
The synthesis of N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide involves several steps. The first step is the reaction of 2-(2-butan-2-ylphenoxy)ethanol with 4-chloro-3-nitropyridine in the presence of a base to form 4-(2-(2-butan-2-ylphenoxy)ethoxy)-3-nitropyridine. The second step is the reduction of the nitro group using palladium on carbon and hydrogen gas to form 4-(2-(2-butan-2-ylphenoxy)ethoxy)-3-aminopyridine. The third step is the reaction of the amino group with 4-formylphenylboronic acid in the presence of a base to form N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide.
科学的研究の応用
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide has been used in scientific research to study the role of PAK4 in various cellular processes. PAK4 is overexpressed in many types of cancer, and its inhibition has been shown to reduce cell proliferation, migration, and survival. N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide has also been used to study the effects of PAK4 inhibition on the cytoskeleton, cell adhesion, and cell polarity.
特性
製品名 |
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
|---|---|
分子式 |
C26H29N3O4 |
分子量 |
447.5 g/mol |
IUPAC名 |
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H29N3O4/c1-4-19(2)22-7-5-6-8-23(22)32-15-16-33-24-10-9-20(17-25(24)31-3)18-28-29-26(30)21-11-13-27-14-12-21/h5-14,17-19H,4,15-16H2,1-3H3,(H,29,30)/b28-18+ |
InChIキー |
NRCCGLWIWBCICC-MTDXEUNCSA-N |
異性体SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
正規SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304678.png)

![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)




![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)


![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)
